molecular formula C8H17NO2 B13088132 2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol

2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol

Cat. No.: B13088132
M. Wt: 159.23 g/mol
InChI Key: BBSHKGHGPUTXRI-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with an aminomethyl group and a hydroxyl group on an ethoxy chain. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol typically involves the reaction of 2-methylcyclobutanone with formaldehyde and ammonia, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthetic route mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C to room temperature.

    Substitution: Thionyl chloride in chloroform at reflux temperature.

Major Products

    Oxidation: 2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethanal

    Reduction: 2-[1-(Aminomethyl)-2-methylcyclobutyl]ethanamine

    Substitution: 2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethyl chloride

Scientific Research Applications

2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol: Similar structure but lacks the methyl group on the cyclobutane ring.

    2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol: Contains a cyclohexane ring instead of a cyclobutane ring.

Uniqueness

2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol is unique due to the presence of the methyl group on the cyclobutane ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-[1-(aminomethyl)-2-methylcyclobutyl]oxyethanol

InChI

InChI=1S/C8H17NO2/c1-7-2-3-8(7,6-9)11-5-4-10/h7,10H,2-6,9H2,1H3

InChI Key

BBSHKGHGPUTXRI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(CN)OCCO

Origin of Product

United States

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